molecular formula C17H13N3O4 B5798125 methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate

methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate

Cat. No. B5798125
M. Wt: 323.30 g/mol
InChI Key: ZAXAFKBUPUOSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate, also known as MFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate involves the inhibition of DNA synthesis in cancer cells. This compound binds to the DNA polymerase enzyme, preventing it from synthesizing DNA. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the expression of various genes involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, making it important to use caution when handling the compound.

Future Directions

There are several future directions for research involving methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate. One area of research is the development of this compound-based cancer therapies. Researchers are currently exploring the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, researchers are investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are exploring the use of this compound in nanotechnology, as it has been found to have unique properties that make it useful in the development of nanomaterials.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various scientific fields. Its high potency and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further research is needed to fully understand the potential applications of this compound in various scientific fields.

Synthesis Methods

The synthesis of methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate involves the reaction of 2-aminobenzoic acid with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 2-amino-3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidine. The final product, this compound, is obtained by the reaction of the intermediate product with methyl iodide.

Scientific Research Applications

Methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer.

properties

IUPAC Name

methyl 2-[(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-24-17(23)11-6-2-3-7-13(11)18-15-12(10-21)16(22)20-9-5-4-8-14(20)19-15/h2-10,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXAFKBUPUOSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.